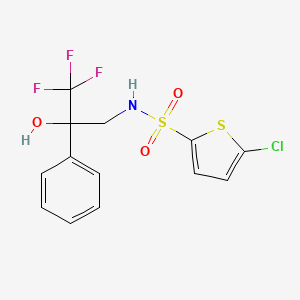
5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a carboxamido substituent attached to a benzene ring . It also contains a trifluoromethyl group, which is a common functional group in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group, in particular, can significantly affect the molecule’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide and its derivatives have been synthesized through various chemical reactions like the Suzuki–Miyaura cross-coupling reactions. These compounds have been evaluated for biological activities such as urease inhibition and hemolytic activities. The electronic effects of different functional groups on the aromatic ring significantly influence the biological activity of these compounds. For instance, 5-Phenylthiophene-2-sulfonamide showed high urease inhibition activity (Noreen et al., 2017).
Topical Ocular Hypotensive Activity
Another important application of thiophene sulfonamide derivatives is their potential in treating glaucoma. These compounds have been evaluated for their topical ocular hypotensive activity. Modifications to the 5-substituent group have been explored to maximize inhibitory potency against carbonic anhydrase and enhance water solubility. These modifications help in reducing pigment binding in the iris, an essential factor in glaucoma treatment (Prugh et al., 1991).
Solubilization in Micellar Media
The interaction of thiophene derivatives like 5-(2-(benzyloxy) phenyl) thiophene-2-sulfonamide with anionic surfactants such as sodium dodecyl sulfate has been studied. These interactions are crucial for understanding the solubilization and partitioning of these compounds in various media, which is significant for their application in different solvents and delivery systems (Saeed et al., 2017).
Cerebrovasodilatation and Anticonvulsant Activities
Certain derivatives of thiophene-2-sulfonamides, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, have shown promising results in increasing cerebral blood flow and exhibiting anticonvulsant activities. These properties make them potential candidates for treating neurological conditions (Barnish et al., 1981).
Proton Exchange Membrane Applications
Sulfonated poly(ether sulfone)s containing thiophene units have been developed for fuel cell applications. These polymers demonstrate high proton conductivity, making them suitable for use in proton exchange membranes in fuel cells (Matsumoto et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO3S2/c14-10-6-7-11(22-10)23(20,21)18-8-12(19,13(15,16)17)9-4-2-1-3-5-9/h1-7,18-19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBABPXTJAXCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

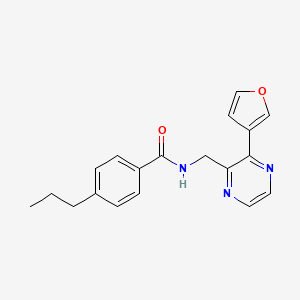
![diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2887723.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide](/img/structure/B2887725.png)
![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)
![5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B2887728.png)
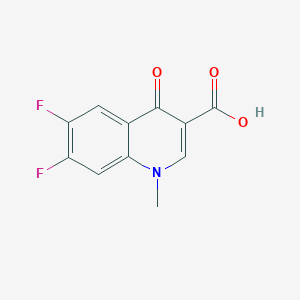
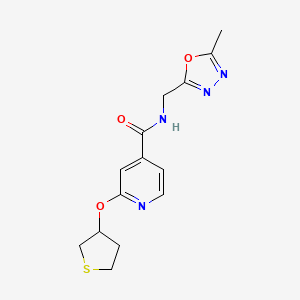
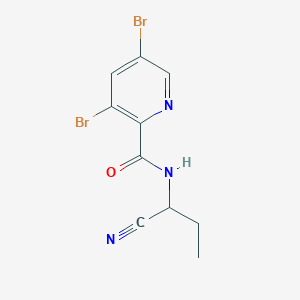
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)
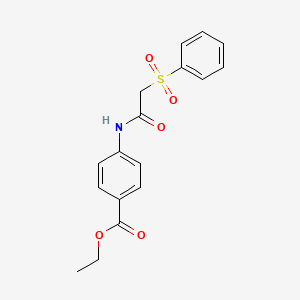
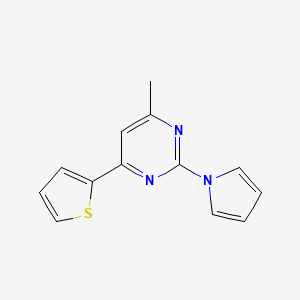
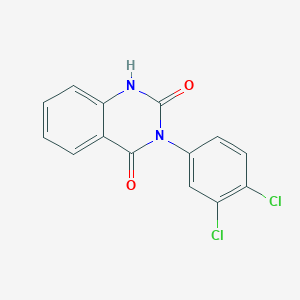
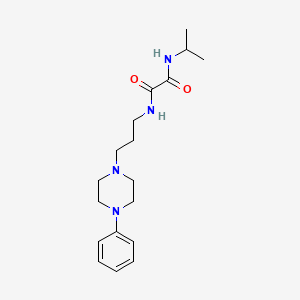
![3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2887743.png)